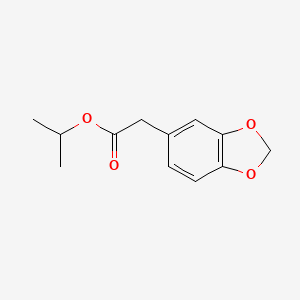
Ethyl 2-mercapto-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-mercapto-3-methylbutanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is notable for its fruity aroma and is used as a flavoring agent in various food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-mercapto-3-methylbutanoate can be synthesized through a Fischer esterification reaction. This involves the reaction of 3-methylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Amides and ethers.
Scientific Research Applications
Ethyl 2-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of ethyl 2-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the ester group can undergo hydrolysis to release ethanol and 3-methylbutanoic acid, which can participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Similar structure but with a methyl group instead of an ethyl group, also used in flavoring.
Ethyl propionate: Another ester with a similar fruity odor.
Uniqueness
Ethyl 2-mercapto-3-methylbutanoate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters that lack this functional group .
Properties
Molecular Formula |
C7H14O2S |
|---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 3-methyl-2-sulfanylbutanoate |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)6(10)5(2)3/h5-6,10H,4H2,1-3H3 |
InChI Key |
DRHPVHQCDZJCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


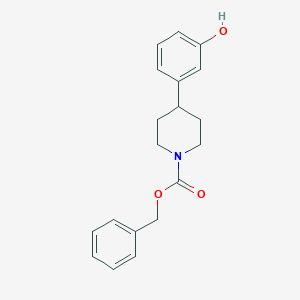
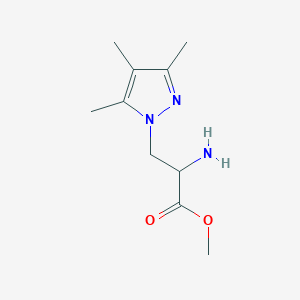

![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
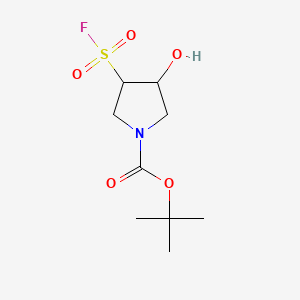
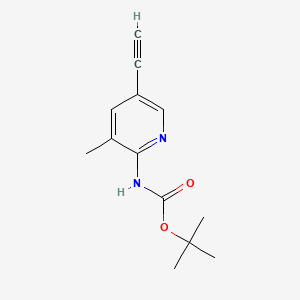
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
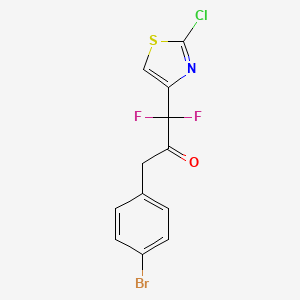
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
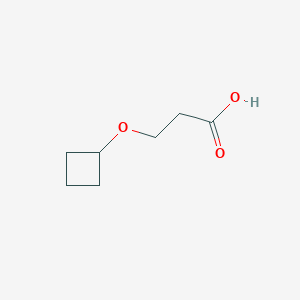
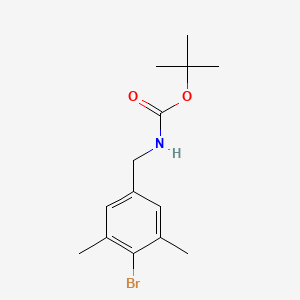
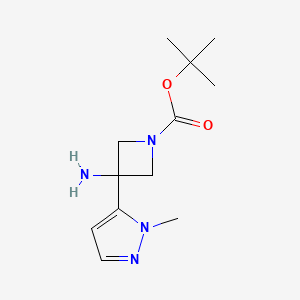
![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)
